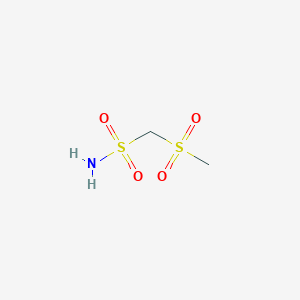
Methanesulfonylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonylmethanesulfonamide is an organosulfur compound with the molecular formula CH5NO2S. It is a derivative of methanesulfonamide, where two methanesulfonyl groups are attached to a single nitrogen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with ammonia or primary amines under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where methanesulfonyl chloride is reacted with ammonia or amines. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products Formed
Oxidation: Methanesulfonic acid.
Reduction: Methanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Methanesulfonylmethanesulfonamide has diverse applications in scientific research:
Mechanism of Action
Methanesulfonylmethanesulfonamide exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Contain sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfenamides but with different oxidation states.
Sulfonamides: Widely used in medicine as antibiotics and in various industrial applications.
Uniqueness
Methanesulfonylmethanesulfonamide is unique due to its dual methanesulfonyl groups, which confer distinct chemical reactivity and stability compared to other sulfonamides. This makes it particularly valuable in specialized synthetic applications and research .
Biological Activity
Methanesulfonylmethanesulfonamide (MSMS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C4H10N2O4S2, with a molecular weight of approximately 202.26 g/mol. The compound features two methanesulfonyl groups, which enhance its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Covalent Bond Formation : The sulfonamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Competitive Inhibition : The structure may mimic natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions.
Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from various research efforts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated inhibition against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. |
| Study 2 | Anticancer Activity | Showed IC50 values ranging from 10 to 20 µM in various cancer cell lines, indicating significant cytotoxic effects. |
| Study 3 | Mechanistic Studies | Identified pathways involved in apoptosis induction, including caspase activation and mitochondrial membrane potential disruption. |
These findings underscore the compound's potential as a lead for drug development in both antimicrobial and anticancer therapies.
Case Studies
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as an antibiotic agent.
-
Anticancer Properties :
- Another research effort focused on the anticancer effects of this compound on human cancer cell lines. The compound exhibited cytotoxicity, leading to apoptosis through the activation of caspases and disruption of mitochondrial functions.
-
Mechanistic Insights :
- Further mechanistic studies revealed that this compound could inhibit key signaling pathways involved in inflammation and cancer progression. It was shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions.
Properties
Molecular Formula |
C2H7NO4S2 |
|---|---|
Molecular Weight |
173.22 g/mol |
IUPAC Name |
methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C2H7NO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3,(H2,3,6,7) |
InChI Key |
GDGHPRAJKZFAHR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















